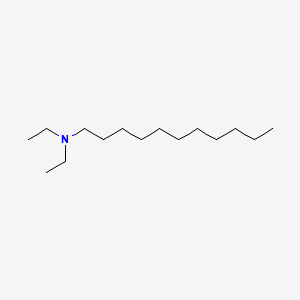
N,N-Diethylundecan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethylundecan-1-amine is an organic compound belonging to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound, specifically, has a long carbon chain (undecane) with a diethylamine group attached to the first carbon atom. It is a tertiary amine due to the presence of two ethyl groups attached to the nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-Diethylundecan-1-amine can be synthesized through several methods:
Reductive Amination: This involves the reaction of undecanal with diethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Alkylation of Amines: Another method is the alkylation of diethylamine with 1-bromoundecane under basic conditions using a strong base like potassium carbonate.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions (temperature, pressure, and solvent) are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethylundecan-1-amine undergoes various chemical reactions:
Oxidation: It can be oxidized to form N,N-diethylundecan-1-imine.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated compounds (e.g., alkyl halides) are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions include imines, secondary amines, and substituted amines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N,N-Diethylundecan-1-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.
Industry: It is used in the production of surfactants, lubricants, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of N,N-Diethylundecan-1-amine involves its interaction with various molecular targets:
Nucleophilicity: The nitrogen atom in the amine group acts as a nucleophile, participating in various chemical reactions.
Coordination: It can coordinate with metal ions, forming complexes that are useful in catalysis and material science.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylethanamine: A tertiary amine with two methyl groups attached to the nitrogen atom.
N-Ethylethanamine: A secondary amine with one ethyl group attached to the nitrogen atom.
N-Methyl-1-propanamine: A secondary amine with one methyl and one propyl group attached to the nitrogen atom.
Uniqueness
N,N-Diethylundecan-1-amine is unique due to its long carbon chain, which imparts specific physical and chemical properties, making it suitable for applications requiring hydrophobic characteristics and specific reactivity.
Propiedades
Número CAS |
54334-64-4 |
|---|---|
Fórmula molecular |
C15H33N |
Peso molecular |
227.43 g/mol |
Nombre IUPAC |
N,N-diethylundecan-1-amine |
InChI |
InChI=1S/C15H33N/c1-4-7-8-9-10-11-12-13-14-15-16(5-2)6-3/h4-15H2,1-3H3 |
Clave InChI |
DXFFQWDOIJVGNR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(5-Chloro-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14635894.png)
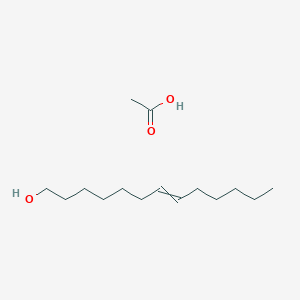

![6-Chloro-3-[4-chlorophenyl]-7-methoxy-1-methylnaphthalene](/img/structure/B14635914.png)
![2-Methylbicyclo[4.1.0]hept-2-ene](/img/structure/B14635917.png)
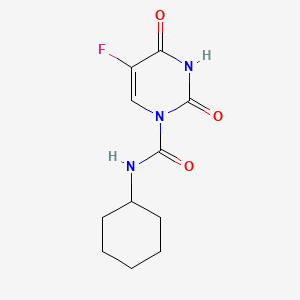


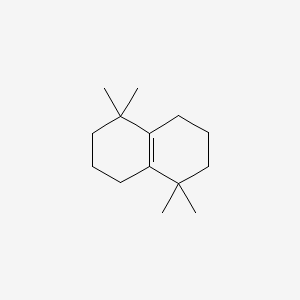
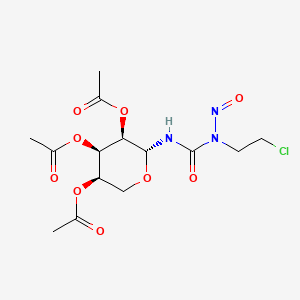
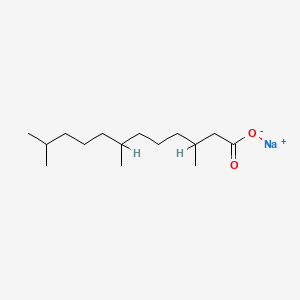
![Ethyl 3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoate](/img/structure/B14635955.png)
![methyl 8-[(4S,5S)-5-octyl-1,3-dioxolan-4-yl]octanoate](/img/structure/B14635971.png)

